AC-90179
Description
Contextualization within Serotonin (B10506) Receptor Pharmacology
Serotonin receptors, particularly the 5-HT2A subtype, are G protein-coupled receptors (GPCRs) that play crucial roles in modulating diverse physiological functions, including mood, cognition, and perception. fishersci.ca The 5-HT2A receptor is notable as the primary target for many serotonergic psychedelic drugs. fishersci.ca
AC-90179's classification as an inverse agonist is pharmacologically distinct from a simple antagonist. While an antagonist blocks the binding of an agonist, an inverse agonist goes further by reducing the constitutive (basal) activity of the receptor, even in the absence of an agonist. wikipedia.orgwikidoc.org This property is particularly relevant for receptors like 5-HT2A, which can exhibit constitutive activity.
A key feature of this compound's utility in research is its high selectivity. It demonstrates high potency as an inverse agonist at 5-HT2A receptors with a reported Ki of 2.1 nM. hellobio.commims.com Furthermore, it exhibits nearly 100-fold selectivity for 5-HT2A receptors over other serotonin receptor subtypes, including 5-HT2B, 5-HT2C, and 5-HT6, when acting as an inverse agonist. cenmed.comguidetopharmacology.org Crucially, at concentrations up to 1 µM, this compound shows no significant interaction with other monoaminergic receptors, such as dopamine (B1211576) D2 and histamine (B1213489) H1 receptors. wikipedia.orgpharmakb.comcenmed.comguidetopharmacology.org This high specificity minimizes off-target effects, allowing researchers to more accurately attribute observed biological effects to its modulation of 5-HT2A and 5-HT2C receptors.
Table 1: Receptor Binding and Functional Activity of this compound
| Receptor Subtype | Action | Ki / IC50 (nM) | Selectivity Profile |
| 5-HT2A | Inverse Agonist / Competitive Antagonist | 2.1 (Ki) hellobio.commims.com | High (approx. 100-fold over 5-HT2B, 5-HT2C, 5-HT6) cenmed.comguidetopharmacology.org |
| 5-HT2C | Antagonist | Not specified (Antagonism) fishersci.bewikipedia.org | Less potent than 5-HT2A wikipedia.org |
| D2 | No significant potency | > 1000 wikipedia.orgpharmakb.com | Highly selective over D2 |
| H1 | No significant potency | > 1000 wikipedia.orgpharmakb.com | Highly selective over H1 |
Historical Development and Initial Characterization of this compound as a Research Tool
The development of this compound stemmed from a broader research initiative aimed at identifying novel 5-HT2A receptor inverse agonists, driven by the observation that many atypical antipsychotics, including clozapine (B1669256), share this pharmacological property. cenmed.comwikidoc.orguni.lunih.gov Scientists utilized a functional high-throughput screening (HTS) assay, specifically the Receptor Selection and Amplification Technology (R-SAT™) platform, which involved human 5-HT2A receptors expressed in NIH 3T3 cells. cenmed.comuni.lunih.gov
From a proprietary library of 130,000 chemically diverse small molecules, initial screening identified 500 hits. Subsequent rigorous characterization narrowed these down to 100 potent 5-HT2A inverse agonists, from which this compound was ultimately identified as a highly selective compound. cenmed.comguidetopharmacology.orguni.lu
Initial pharmacological characterization of this compound provided detailed insights into its in vitro and in vivo effects:
In vitro studies confirmed its high potency as both an inverse agonist and competitive antagonist at 5-HT2A receptors, along with its antagonistic activity at 5-HT2C receptors. fishersci.bewikipedia.orgpharmakb.com
In vivo studies , primarily conducted in rodent models, demonstrated its ability to modulate behaviors associated with serotonergic activity. This compound was shown to effectively block the rate-decreasing effects induced by the 5-HT2A agonist (+/-)-2,5-dimethoxy-4-iodoamphetamine hydrochloride (DOI) in a fixed ratio schedule of reinforcement, providing direct evidence of its in vivo 5-HT2A receptor signaling blockade. wikipedia.orgpharmakb.comcenmed.comguidetopharmacology.orgnih.gov
Furthermore, this compound attenuated phencyclidine-induced hyperactivity, a behavioral model often used to study aspects of psychosis, mirroring the effects of established antipsychotics like clozapine and haloperidol (B65202). wikipedia.orgpharmakb.comwikipedia.org
Notably, unlike haloperidol, this compound did not induce cataleptic-like effects or impair the acquisition of a simple autoshaped response at behaviorally efficacious doses. wikipedia.orgpharmakb.com It also did not decrease spontaneous locomotor behavior, distinguishing its profile from some typical antipsychotics. fishersci.bepharmakb.comcenmed.com
this compound was also effective in restoring prepulse inhibition (PPI) responses that were disrupted by DOI, an effect consistent with its 5-HT2A receptor modulation. cenmed.comguidetopharmacology.org
Table 2: Key In Vivo Behavioral Findings of this compound Compared to Reference Compounds
| Behavioral Model | This compound Effect | Haloperidol Effect | Clozapine Effect |
| DOI-induced rate-decreasing effects | Blocked wikipedia.orgpharmakb.comcenmed.comguidetopharmacology.org | Not specified | Not specified |
| Phencyclidine-induced hyperactivity | Attenuated wikipedia.orgpharmakb.comwikipedia.org | Attenuated wikipedia.orgpharmakb.com | Attenuated wikipedia.orgpharmakb.com |
| Impairment of autoshaped response | No impairment wikipedia.orgpharmakb.com | Impaired wikipedia.orgpharmakb.com | No impairment wikipedia.orgpharmakb.com |
| Cataleptic-like effects | No induction wikipedia.orgpharmakb.com | Induced wikipedia.orgpharmakb.com | No induction wikipedia.orgpharmakb.com |
| Spontaneous locomotor activity | No decrease at efficacious doses fishersci.bepharmakb.comcenmed.com | Decreased fishersci.bepharmakb.com | Decreased fishersci.bepharmakb.com |
| DOI-disturbed prepulse inhibition (PPI) | Restored cenmed.comguidetopharmacology.org | Not specified | Not specified |
Despite its compelling pharmacological profile, this compound exhibited poor oral bioavailability, primarily due to rapid metabolism rather than poor absorption. wikipedia.orgfishersci.bepharmakb.comcenmed.com This pharmacokinetic limitation precluded its advancement as a direct therapeutic agent. However, its robust and selective activity in both in vitro and in vivo models firmly established this compound as a valuable tool compound for fundamental neuropharmacological research, particularly in exploring the therapeutic potential of 5-HT2A receptor inverse agonism. The attractive profile of this compound subsequently led to further lead optimization efforts, culminating in the discovery of pimavanserin, an orally bioavailable analog with a similar pharmacological action. cenmed.comguidetopharmacology.orgnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
359878-17-4 |
|---|---|
Molecular Formula |
C23H30N2O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C23H30N2O2/c1-18-4-6-20(7-5-18)17-25(21-12-14-24(2)15-13-21)23(26)16-19-8-10-22(27-3)11-9-19/h4-11,21H,12-17H2,1-3H3 |
InChI Key |
AHGNJBSTWQOSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC |
Appearance |
Solid powder |
Synonyms |
2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride AC 90179 AC-90179 AC90179 |
Origin of Product |
United States |
Molecular Mechanisms of Action of Ac 90179
Selective Serotonin (B10506) 5-HT2A Receptor Inverse Agonism
AC-90179 functions as a potent and selective inverse agonist at the serotonin 5-HT2A receptor. This action is considered a key mechanism for its potential therapeutic effects. researchgate.netnih.govwikipedia.orgnih.govmedchemexpress.comabmole.com
G protein-coupled receptors (GPCRs), including the serotonin 5-HT2A receptor, can exhibit basal or "constitutive" activity even in the absence of a stimulating ligand. researchgate.netgoogle.comnih.gov Inverse agonists like this compound are compounds that not only block the effects of agonists but also reduce this ligand-independent, constitutive receptor activity. researchgate.netgoogle.com This modulation of constitutive activity is a significant aspect of this compound's mechanism of action at the 5-HT2A receptor. researchgate.netgoogle.comnih.gov
In addition to its inverse agonism, this compound also acts as a competitive antagonist at 5-HT2A receptors. researchgate.netdrugbank.comnih.govresearchgate.net This means it competes with agonists for binding to the receptor, thereby blocking their effects. The ability of this compound to block 5-HT2A receptor signaling in vivo has been demonstrated by its capacity to reverse the rate-decreasing effects of the 5-HT2A agonist, (+/-)-2,5-dimethoxy-4-iodoamphetamine hydrochloride (DOI), in experimental models. researchgate.netdrugbank.comnih.govmedchemexpress.com
Table 1: Key Receptor Interaction Data for this compound
| Receptor Subtype | Mechanism of Action | Ki (nM) / Potency | Reference |
| 5-HT2A | Inverse Agonist | 2.1 | medchemexpress.comabmole.comresearchgate.net |
| 5-HT2A | Competitive Antagonist | 2.5 | researchgate.net |
| 5-HT2C | Antagonist | Not specified, but noted as having antagonism | researchgate.netnih.govwikipedia.orgabmole.com |
Serotonin 5-HT2C Receptor Antagonism
Beyond its primary action at 5-HT2A receptors, this compound also exhibits antagonism at serotonin 5-HT2C receptors. researchgate.netdrugbank.comnih.govwikipedia.orgabmole.comresearchgate.netmedchemexpress.commedchemexpress.eu Both 5-HT2A and 5-HT2C receptors have demonstrated constitutive activity and are considered targets for the treatment of certain neurological conditions. researchgate.netnih.gov
Specificity Profile: Absence of Significant Interaction with Dopamine (B1211576) D2 and Histamine (B1213489) H1 Receptors
A crucial aspect of this compound's pharmacological profile is its lack of significant potency or interaction with dopamine D2 and histamine H1 receptors. researchgate.netdrugbank.comnih.govevitachem.com This specificity is noteworthy because interactions with D2 and H1 receptors are often associated with dose-limiting side effects observed with other antipsychotic drugs. researchgate.netdrugbank.comnih.gov The absence of significant affinity for these receptors suggests a potentially more favorable tolerability profile compared to compounds that broadly interact with these systems. researchgate.netdrugbank.comnih.gov
Table 2: Specificity Profile of this compound
| Receptor Subtype | Interaction Profile | Reference |
| Dopamine D2 | No significant potency/interaction | researchgate.netdrugbank.comnih.govevitachem.com |
| Histamine H1 | No significant potency/interaction | researchgate.netdrugbank.comnih.govevitachem.com |
Compound Names and PubChem CIDs
In Vitro Pharmacological Characterization of Ac 90179
Cell-Based Functional Assay Systems
Cell-based functional assays are crucial for understanding the dynamic interaction of compounds with their target receptors and the resulting cellular responses.
High-throughput screening (HTS) methodologies, such as the Receptor Selection and Amplification Technology (R-SAT™) assay, played a significant role in the discovery and initial characterization of AC-90179. A functional HTS R-SAT™ assay designed for 5-HT2A inverse agonists was configured by expressing the human 5-HT2A receptor in NIH 3T3 cells, alongside a marker gene for colorimetric signal detection. wikipedia.orgwikipedia.org This assay enabled the screening of a proprietary compound library comprising 130,000 chemically diverse small molecules at a concentration of 3 µM. wikipedia.orgwikipedia.org From this extensive screening, 500 initial hits were identified, with 100 subsequently characterized as potent 5-HT2A inverse agonists. wikipedia.org Following further selectivity screening and lead optimization, this compound emerged as a selective 5-HT2A inverse agonist. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov
This compound is recognized as a potent and selective inverse agonist at the 5-HT2A serotonin (B10506) receptor. wikipedia.orgwikipedia.orgwikipedia.orgcenmed.comwikipedia.orgnih.govwikipedia.orgnih.gov It demonstrates high potency as both an inverse agonist and a competitive antagonist at 5-HT2A receptors. wikipedia.orgcenmed.com Specifically, this compound exhibits nearly 100-fold selectivity for 5-HT2A receptors compared to 5-HT2B, 5-HT2C, and 5-HT6 receptors in its inverse agonist activity. wikipedia.org Furthermore, at concentrations of 1 µM or less, this compound did not show significant interaction with other monoaminergic receptors. wikipedia.org Quantitative data from pharmacological characterization indicates that this compound possesses a high affinity for the 5-HT2A receptor, with a Ki of 2.5 nM as an antagonist and 2.1 nM as an inverse agonist. frontiersin.org
Table 1: Inverse Agonist Potency and Selectivity of this compound
| Receptor Subtype | Activity | Ki (nM) / Selectivity | Reference |
| 5-HT2A | Inverse Agonist | 2.1 nM | frontiersin.org |
| 5-HT2A | Antagonist | 2.5 nM | frontiersin.org |
| 5-HT2A vs. 5-HT2B, 5-HT2C, 5-HT6 | Inverse Agonist | ~100-fold selectivity | wikipedia.org |
| Other Monoaminergic Receptors | No significant interaction | at ≤ 1 µM concentration | wikipedia.org |
Receptors, including G protein-coupled receptors (GPCRs), can exhibit basal or "constitutive" activity even in the absence of a stimulating ligand. nih.govfishersci.cahellobio.comfrontiersin.org Inverse agonists function by reducing this ligand-independent receptor activity. nih.govfishersci.cahellobio.comfrontiersin.org Both the serotonin 5-HT2A and 5-HT2C receptors have demonstrated constitutive activity in in vitro systems. nih.govfishersci.cahellobio.com this compound, consistent with many atypical antipsychotic drugs, displays inverse agonist properties at 5-HT2A receptors, thereby reducing their basal activity. wikipedia.orgcenmed.comwikipedia.orgnih.govfishersci.cahellobio.com This modulation of constitutive activity is a key aspect of its pharmacological profile.
Radioligand Binding Studies for Receptor Affinity and Selectivity Profiling
Radioligand binding assays are considered a gold standard for precisely measuring the affinity of a ligand for its target receptor and for profiling its selectivity across a range of receptors. probes-drugs.orgciteab.comropensci.org These studies involve incubating tissue sections, cultured cells, or homogenates with a radiolabeled ligand to determine binding affinity (equilibrium dissociation constant, Kd) and receptor density (Bmax). probes-drugs.orgropensci.org Competition binding assays are then used to determine the affinity (Ki values) and selectivity of unlabeled test compounds. probes-drugs.orgropensci.org
This compound has been shown to bind with high affinity to 5-HT2A receptors in radioligand binding studies. frontiersin.org Its Ki values for 5-HT2A are reported as 2.5 nM (antagonist) and 2.1 nM (inverse agonist). frontiersin.org Beyond its primary target, this compound exhibits a favorable selectivity profile. It demonstrates antagonism at 5-HT2C receptors wikipedia.orgwikipedia.orgcenmed.comnih.gov and, importantly, does not possess significant potency for dopamine (B1211576) D2 or histamine (B1213489) H1 receptors, which are implicated in the dose-limiting side effects of other antipsychotic drugs. wikipedia.orgcenmed.com This selectivity contributes to its distinct pharmacological characteristics.
Table 2: Radioligand Binding Affinity of this compound at Key Receptors
| Receptor Subtype | Binding Activity | Ki (nM) | Reference |
| 5-HT2A | Antagonist | 2.5 | frontiersin.org |
| 5-HT2A | Inverse Agonist | 2.1 | frontiersin.org |
| 5-HT2C | Antagonist | Not quantified, but exhibits antagonism | wikipedia.orgwikipedia.orgcenmed.comnih.gov |
| D2 | No significant potency | > 1 µM (implied) | wikipedia.orgcenmed.com |
| H1 | No significant potency | > 1 µM (implied) | wikipedia.orgcenmed.com |
In Vivo Preclinical Pharmacological Investigations of Ac 90179
Assessment in Animal Models of Psychosis-Like Behaviors
Animal models that utilize N-methyl-D-aspartate (NMDA) receptor antagonists, such as MK-801 and phencyclidine (PCP), are widely employed to induce behaviors in rodents that are reminiscent of the positive symptoms of schizophrenia, including locomotor hyperactivity. The efficacy of AC-90179 in these models has been a key area of investigation.
Attenuation of MK-801-Induced Locomotor Hyperactivity
This compound has been shown to inhibit locomotor activity induced by the non-competitive NMDA receptor antagonist MK-801. nih.govmdpi.comijiset.com This suggests that this compound may have antipsychotic properties, as the MK-801-induced hyperactivity model is considered to have predictive validity for the efficacy of antipsychotic drugs. nih.govmdpi.comijiset.com The behavioral profile of this compound in this model is consistent with that of other 5-HT2A antagonists. nih.gov At doses that were effective in reducing MK-801-induced hyperactivity, this compound did not significantly affect spontaneous locomotor activity on its own. nih.govijiset.com
Suppression of Phencyclidine-Induced Hyperactivity
In a similar vein, this compound has demonstrated efficacy in attenuating the hyperlocomotor activity induced by phencyclidine (PCP), another NMDA receptor antagonist. researchgate.net This blockade of PCP-induced hyperactivity further supports the potential of this compound as an antipsychotic agent. researchgate.net
| Treatment | Locomotor Activity (% of Control) |
|---|---|
| Vehicle + Phencyclidine | 100% |
| This compound + Phencyclidine | Dose-dependent reduction |
This interactive table summarizes the dose-dependent effect of this compound in reducing locomotor hyperactivity induced by phencyclidine, as detailed in the text. The data indicates a clear attenuation of the psychostimulant's effect by this compound.
Comparative Analysis with Established Antipsychotic Agents (e.g., Haloperidol (B65202), Clozapine)
The behavioral profile of this compound in the phencyclidine-induced hyperactivity model has been compared to that of established antipsychotic drugs, namely the typical antipsychotic haloperidol and the atypical antipsychotic clozapine (B1669256). Similar to these established agents, this compound effectively attenuated the hyperactivity induced by PCP. researchgate.net
However, a key distinction was observed in the side-effect profiles. While haloperidol was found to impair the acquisition of a simple autoshaped response and induce cataleptic-like effects at behaviorally effective doses, neither this compound nor clozapine produced these effects. researchgate.net Furthermore, unlike both haloperidol and clozapine, this compound did not lead to a decrease in spontaneous locomotor behavior at doses that were effective in the psychosis model. researchgate.net
| Compound | Effect on PCP-Induced Hyperactivity | Induction of Catalepsy | Effect on Spontaneous Locomotion |
|---|---|---|---|
| This compound | Attenuation | No | No decrease |
| Haloperidol | Attenuation | Yes | Decrease |
| Clozapine | Attenuation | No | Decrease |
This interactive table provides a comparative overview of this compound, haloperidol, and clozapine on phencyclidine-induced hyperactivity and other behavioral measures, based on the findings presented in the text.
Behavioral Effects Mediated by Serotonin (B10506) Receptors
The primary pharmacological action of this compound is as a selective serotonin 5-HT2A receptor inverse agonist. researchgate.net Therefore, its effects on behaviors known to be mediated by this receptor system are of significant interest.
Inhibition of DOI-Induced Head Twitch Response
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation. The 5-HT2A receptor agonist, (±)-2,5-dimethoxy-4-iodoamphetamine hydrochloride (DOI), is commonly used to induce this behavior. This compound has been shown to dose-dependently eliminate the head twitches induced by DOI. nih.govmdpi.com For instance, in one study, mice treated with DOI exhibited an average head twitch score of 2.6, which was effectively reduced by this compound. google.com This provides in vivo evidence of this compound's functional antagonism at the 5-HT2A receptor. nih.govmdpi.comgoogle.com
Restoration of Prepulse Inhibition (PPI) Deficits Induced by DOI
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in certain psychiatric disorders, including schizophrenia, and can be induced in rodents by 5-HT2A receptor agonists like DOI. This compound has been found to be effective in restoring the prepulse inhibition response that is disrupted by DOI. nih.govijiset.com This finding further supports the potential of this compound to normalize sensorimotor gating deficits, a key feature of psychosis. nih.govijiset.com
Evaluation of Motoric Specificity and Absence of Catalepsy-Like Effects
Preclinical studies have distinguished this compound from typical antipsychotic agents by its lack of catalepsy-like effects and its favorable profile on spontaneous motor activity. In comparative assessments, the typical antipsychotic haloperidol was shown to induce cataleptic-like effects at behaviorally effective doses. nih.govatuka.com In stark contrast, this compound, similar to the atypical antipsychotic clozapine, did not produce such motor impairments. nih.govatuka.com
Furthermore, investigations into spontaneous locomotor behavior revealed that this compound did not cause a decrease in motor activity at efficacious doses. nih.govatuka.com This is a significant point of differentiation from both haloperidol and clozapine, which are known to impact spontaneous movement. nih.govatuka.com The absence of these motor side effects with this compound is attributed to its high selectivity as a serotonin 5-HT2A receptor inverse agonist, with low affinity for D2 dopamine (B1211576) and H1 histamine (B1213489) receptors, which are often implicated in the motor and sedative side effects of other antipsychotic drugs.
These findings underscore the motoric specificity of this compound, suggesting a reduced risk of extrapyramidal side effects that are a common concern with many antipsychotic medications. The data from these preclinical evaluations are summarized in the table below.
| Compound | Induction of Catalepsy-Like Effects | Effect on Spontaneous Locomotor Activity |
| This compound | Not Observed | No Decrease |
| Haloperidol | Observed | Decrease |
| Clozapine | Not Observed | Decrease |
Studies in Animal Models of Dyskinesias (e.g., MPTP Primate Model)
No information is available in the public domain regarding the evaluation of this compound in animal models of dyskinesias, such as the MPTP primate model.
Molecular and Cellular Signaling Pathways Modulated by Ac 90179
G Protein-Coupled Receptor (GPCR) Signaling Cascades (e.g., Gq pathway)
The primary molecular target of AC-90179 is the 5-HT2A receptor, a subtype of serotonin (B10506) receptor that belongs to the GPCR superfamily. wikipedia.org Like all 5-HT2 receptors, the 5-HT2A receptor is coupled to the Gq/G11 signaling pathway. wikipedia.org GPCRs that couple to Gq proteins, upon activation, initiate a specific signaling cascade by activating the Gαq alpha subunit. wikipedia.org
As an inverse agonist at the 5-HT2A receptor, this compound not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity. researchgate.netresearchgate.net This modulation of the Gq-coupled 5-HT2A receptor is central to its pharmacological effects. The Gq signaling pathway is a critical route for transducing extracellular signals into intracellular responses. nih.gov The activation of the Gαq subunit by its corresponding GPCR triggers a cascade of events that are fundamental to cellular function. wikipedia.org this compound's interaction with the 5-HT2A receptor directly intervenes in this pathway, dampening the signaling output that would normally result from receptor activation. researchgate.net
In addition to its potent inverse agonism at 5-HT2A receptors, this compound also acts as an antagonist at 5-HT2C receptors, which can also couple to the Gq/G11 pathway. nih.govguidetopharmacology.org This dual action allows it to influence multiple Gq-mediated signaling systems.
| Receptor Target | Action of this compound | Associated G Protein Pathway |
| 5-HT2A Receptor | Inverse Agonist wikipedia.orgresearchgate.netwikipedia.org | Gq/G11 wikipedia.org |
| 5-HT2C Receptor | Antagonist wikipedia.orgresearchgate.netnih.gov | Gq/G11 guidetopharmacology.org |
Influence on Downstream Signaling Effectors (e.g., ERK, PLC, PLA2)
The modulation of the Gq pathway by this compound has direct consequences for downstream effector molecules. The canonical Gq signaling cascade involves the activation of Phospholipase C (PLC). wikipedia.orgnih.gov Activated Gαq stimulates PLC-β, which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org
By acting as an inverse agonist at the 5-HT2A receptor, this compound attenuates this Gq-mediated activation of PLC. utm.my This, in turn, reduces the generation of IP3 and DAG, leading to decreased release of intracellular calcium (mediated by IP3) and reduced activation of Protein Kinase C (PKC) (mediated by DAG). wikipedia.org Research has evaluated the activation of both PLC and Phospholipase A2 (PLA2) in the context of compounds like this compound. utm.my
The Gq pathway can also influence the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK). nih.gov Gβγ subunits released from activated G proteins, as well as PKC activation, can lead to the stimulation of the ERK pathway. nih.gov By suppressing the initial Gq activation, this compound can indirectly influence the phosphorylation and activity of ERK, a key regulator of gene expression and cell proliferation. nih.gov
| Signaling Effector | Effect of Gq Pathway Activation | Consequence of this compound Action |
| Phospholipase C (PLC) | Activation wikipedia.org | Inhibition of activation utm.my |
| Phospholipase A2 (PLA2) | Activation utm.my | Modulation of activity utm.my |
| Extracellular signal-regulated kinase (ERK) | Activation (often indirect) nih.govnih.gov | Indirect modulation |
Implications for Neurotransmitter System Interactions (e.g., Dopamine (B1211576) Release Modulation)
The signaling pathways modulated by this compound have significant implications for neurotransmitter systems, particularly the dopamine system. 5-HT2A receptors are strategically located on dopaminergic neurons in key brain regions like the ventral tegmental area, where they can modulate the activity of these neurons. oup.com
Antagonism of 5-HT2A receptors is hypothesized to modulate dopaminergic tone, particularly in the mesocortical pathway. oup.com Some atypical antipsychotics with 5-HT2A antagonist properties have been shown to preferentially increase the release of dopamine and norepinephrine (B1679862) in the prefrontal cortex. oup.com By blocking these receptors, compounds like this compound may contribute to a stabilization of dopaminergic neurotransmission. oup.com
Furthermore, 5-HT2C receptors, at which this compound acts as an antagonist, are also deeply involved in the regulation of the brain's dopamine system. nih.gov Activation of 5-HT2C receptors can modulate dopamine release, and therefore, antagonism at these sites can also impact dopaminergic function. nih.gov This interaction between the serotonin and dopamine systems, mediated by receptors targeted by this compound, is a key area of interest in neuropsychopharmacology. researchgate.net
Advanced Research Methodologies for Ac 90179 Characterization
Radiosynthesis and In Vivo Positron Emission Tomography (PET) Imaging Applications (e.g., [11C]AC-90179)
To investigate the in vivo characteristics of this compound, a radiolabeled version of the compound, [11C]this compound, was synthesized for use as a positron emission tomography (PET) tracer. PET is a non-invasive imaging technique that allows for the quantitative assessment of physiological and biochemical processes in living subjects. The use of radiotracers like [11C]this compound enables the visualization and measurement of target receptor density and distribution in the brain.
In preclinical studies involving baboons, [11C]this compound was evaluated to determine its suitability as a PET ligand for imaging 5-HT2A receptors. The investigation revealed that [11C]this compound is capable of crossing the blood-brain barrier, a critical prerequisite for any centrally acting therapeutic agent or imaging probe. However, the PET studies did not demonstrate specific binding of the tracer to target regions within the brain. This lack of specific binding suggests that while the compound can enter the central nervous system, it may not be an ideal candidate for in vivo imaging of 5-HT2A receptors using PET.
Methodologies for Assessing Receptor Binding and Occupancy in Preclinical Models
A comprehensive understanding of the interaction between this compound and its target receptors is fundamental to its characterization. This is achieved through a combination of in vitro receptor binding assays and in vivo receptor occupancy studies in preclinical models.
In Vitro Receptor Binding Profile:
Radioligand binding assays are a cornerstone for determining the affinity of a compound for various receptors. These assays typically involve incubating a radiolabeled ligand that is known to bind to a specific receptor with a tissue or cell preparation containing that receptor. The ability of the test compound, in this case, this compound, to displace the radioligand is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the inhibition constant (Ki) can be calculated. The Ki value is an indicator of the affinity of the compound for the receptor.
This compound has been characterized as a potent and selective 5-HT2A receptor inverse agonist. nih.govnih.gov It also exhibits antagonist activity at 5-HT2C receptors. nih.govnih.gov Notably, it shows a lack of significant potency for D2 and H1 receptors, which have been associated with side effects of other antipsychotic medications. nih.gov
| Receptor | Affinity (Ki) | Activity |
|---|---|---|
| 5-HT2A | 2.1 nM | Inverse Agonist |
| 5-HT2C | Data not available in provided snippets | Antagonist |
In Vivo Receptor Occupancy Assessment:
Determining the extent to which a compound binds to its target receptor in a living organism, or receptor occupancy, is crucial for correlating drug dosage with pharmacological effect. In preclinical models, this can be assessed using several methodologies:
Ex Vivo Receptor Binding: In this approach, an animal is administered the test compound. After a specified time, the animal is euthanized, and the brain is removed. The brain tissue is then used in binding assays to measure the amount of available receptors. A reduction in the binding of a radiolabeled ligand compared to a control animal indicates that the test compound is occupying the receptors.
In Vivo Receptor Occupancy using Radiolabeled Tracers: This method involves the administration of a radiolabeled tracer that binds to the target receptor, followed by the administration of the test compound. The ability of the test compound to displace the pre-bound radiotracer is then measured. Alternatively, the test compound is administered first, followed by the radiotracer, and the reduction in tracer binding is quantified.
In Vivo Receptor Occupancy using Non-Radiolabeled Tracers: Advances in analytical techniques, such as mass spectrometry, have enabled the use of non-radiolabeled tracers to determine receptor occupancy. In this method, a known amount of a non-radiolabeled tracer that binds to the target receptor is administered. The test compound is then given, and the displacement of the tracer from the receptor is measured by analyzing tissue concentrations of the tracer.
The in vivo efficacy of this compound has been demonstrated by its ability to block the behavioral effects induced by a 5-HT2A receptor agonist. nih.gov This functional blockade provides indirect evidence of receptor occupancy in the brain.
Future Directions and Emerging Research Avenues for Ac 90179 Studies
Comprehensive Elucidation of Signaling Pathway Selectivity and Biased Agonism
A primary focus of future research will be to fully understand the signaling pathway selectivity of AC-90179. As a G protein-coupled receptor (GPCR), the 5-HT2A receptor can initiate multiple downstream signaling cascades upon activation. nih.govnih.gov this compound is characterized as a potent inverse agonist at these receptors, meaning it can reduce the receptor's constitutive, or baseline, activity in the absence of a stimulating ligand. nih.govresearchgate.net It also acts as a competitive antagonist at 5-HT2A receptors and an antagonist at 5-HT2C receptors. nih.gov
A key emerging concept in GPCR pharmacology is "biased agonism," where a ligand preferentially activates one signaling pathway over another at the same receptor. nih.govnih.gov This can lead to the development of drugs with more specific effects and fewer side effects. nih.gov Future studies should investigate whether this compound or its future analogs exhibit biased agonism. By stabilizing distinct conformations of the 5-HT2A receptor, it may selectively modulate signaling cascades linked to therapeutic outcomes while avoiding those associated with adverse effects. nih.gov A thorough investigation would involve detailed in vitro functional assays to dissect its effects on various G-protein and β-arrestin pathways, moving beyond simple binding affinity to a more nuanced understanding of its functional selectivity.
Table 1: Receptor Binding Profile of this compound
| Receptor | Activity | Affinity (Ki) |
|---|---|---|
| 5-HT2A | Inverse Agonist / Antagonist | 2.1 nM / 2.5 nM researchgate.netimmunomart.org |
| 5-HT2C | Antagonist | Moderate Potency nih.gov |
| Dopamine (B1211576) D2 | No Significant Potency | >100-fold selectivity for 5-HT2A nih.gov |
| Histamine (B1213489) H1 | No Significant Potency | >100-fold selectivity for 5-HT2A nih.gov |
Exploration of Novel Therapeutic Applications Based on Unique Receptor Profile
The distinct receptor profile of this compound, characterized by high selectivity for the 5-HT2A receptor and a notable lack of activity at dopamine D2 and histamine H1 receptors, opens up novel therapeutic avenues. nih.gov This profile is particularly advantageous when compared to traditional and some atypical antipsychotics, whose action at D2 and H1 receptors is linked to dose-limiting side effects such as extrapyramidal symptoms (motor side effects) and sedation. nih.gov
The potential of a selective 5-HT2A inverse agonist has been highlighted in the context of psychosis, including Parkinson's disease psychosis (PDP). researchgate.net Preclinical studies showed that this compound could attenuate phencyclidine-induced hyperactivity, a model for psychosis, without inducing the cataleptic-like effects or impairing motor function, unlike the typical antipsychotic haloperidol (B65202). nih.gov This suggests a compound with a similar profile could treat psychosis without worsening the motor symptoms inherent to Parkinson's disease. nih.govresearchgate.net
Future research should expand the exploration of this compound's potential in other neurological and psychiatric conditions where 5-HT2A receptor dysfunction is implicated. This could include certain anxiety disorders, impulse control disorders, and as a non-motor symptom treatment in other neurodegenerative diseases. The development of analogs with improved oral bioavailability will be crucial, as studies indicated that this compound itself has limited bioavailability due to rapid metabolism. nih.gov
Development of Advanced In Vitro and In Vivo Models for Mechanistic Insights
To gain deeper mechanistic insights into this compound's action, the development of more advanced research models is essential. Initial in vivo characterization successfully used established models, such as demonstrating the compound's ability to block the effects of the 5-HT2A agonist (+/-)-2,5-dimethoxy-4-iodoamphetamine hydrochloride (DOI) and its efficacy in the phencyclidine-induced hyperactivity model. nih.gov
Future in vivo studies could employ more sophisticated behavioral paradigms that model specific cognitive and negative symptoms associated with schizophrenia, providing a more comprehensive picture of its antipsychotic potential. Furthermore, advanced neuroimaging techniques are a promising frontier. Although an initial attempt to develop a radiolabeled version of this compound for Positron Emission Tomography (PET) imaging showed rapid brain efflux, suggesting a lack of specific binding for this particular tracer, the approach remains valuable. researchgate.net Developing a successful PET ligand based on the this compound scaffold would allow for in vivo visualization of 5-HT2A receptor occupancy in real-time, helping to correlate receptor engagement with behavioral and therapeutic effects in living organisms.
In the in vitro space, moving beyond standard cell lines to patient-derived induced pluripotent stem cells (iPSCs) that have been differentiated into neurons could provide a powerful model. Such systems would allow researchers to study the effects of this compound on neural circuitry and signaling in a context that is genetically relevant to human disease, offering profound insights into its mechanism of action.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (+/-)-2,5-dimethoxy-4-iodoamphetamine hydrochloride (DOI) |
| Clozapine (B1669256) |
| Haloperidol |
| Phencyclidine (PCP) |
Q & A
Q. What is the primary pharmacological mechanism of AC-90179, and how is this determined experimentally?
this compound functions as a selective 5-HT2A receptor inverse agonist (Ki = 2.1 nM) and a 5-HT2C receptor antagonist. Its mechanism is established via competitive receptor-binding assays using radiolabeled ligands (e.g., [³H]ketanserin for 5-HT2A) to measure affinity and functional activity. In vivo validation includes blockade of (±)-DOI-induced head twitch responses in rodents, a 5-HT2A-specific behavioral model, and restoration of prepulse inhibition (PPI) disrupted by hallucinogens .
Q. How does this compound’s receptor selectivity profile inform its experimental utility in psychosis research?
Unlike typical antipsychotics (e.g., haloperidol), this compound lacks affinity for dopamine D2 and histamine H1 receptors, minimizing extrapyramidal and sedative side effects. Its 5-HT2A inverse agonism is critical for attenuating phencyclidine (PCP)-induced hyperactivity, a model of positive psychotic symptoms. This selectivity is confirmed through comparative receptor panels and behavioral assays .
Q. What experimental models are used to evaluate this compound’s efficacy in reversing sensorimotor gating deficits?
Prepulse inhibition (PPI) of the acoustic startle reflex is a key paradigm. This compound restores PPI disrupted by 5-HT2A agonists like DOI, demonstrating its potential to address schizophrenia-related sensorimotor deficits. Dose-response studies in rodents quantify efficacy, with comparisons to reference compounds (e.g., clozapine) .
Advanced Research Questions
Q. What methodological challenges arise when interpreting this compound’s in vivo efficacy given its pharmacokinetic limitations?
Despite robust in vitro and behavioral efficacy, this compound’s low oral bioavailability (<10%) limits clinical translatability. This is attributed to rapid first-pass metabolism rather than poor absorption. Researchers address this via intravenous administration in preclinical studies or structural optimization (e.g., developing pimavanserin, a bioavailable analog) .
Q. How can researchers reconcile contradictory findings between this compound’s in vitro affinity and in vivo PET imaging results?
PET studies with [¹¹C]this compound in baboons showed blood-brain barrier penetration but no specific binding, conflicting with its high 5-HT2A affinity. Possible explanations include radiotracer metabolism, off-target binding, or insufficient receptor occupancy. Methodological refinements, such as metabolite analysis and dose-ranging studies, are needed to validate target engagement .
Q. What strategies are employed to differentiate this compound’s functional effects at 5-HT2A vs. 5-HT2C receptors?
Functional selectivity is assessed using cell-based assays (e.g., calcium flux or IP1 accumulation) with selective 5-HT2A/2C agonists/antagonists. In vivo, behavioral models like MK-801-induced hyperactivity (5-HT2A-dependent) are contrasted with mCPP-induced hypolocomotion (5-HT2C-mediated). This compound’s lack of effect on 5-HT2C-driven behaviors confirms its selectivity .
Q. How do experimental designs account for this compound’s potential species-specific pharmacokinetic variability?
Cross-species metabolic profiling (e.g., microsomal stability assays in human, rat, and mouse liver) identifies degradation pathways. Pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodents and non-human primates guides dose adjustments. These data inform translational studies, though oral bioavailability remains a limitation .
Methodological Guidance
- For receptor profiling : Use radioligand binding assays with human recombinant receptors to quantify Ki values. Include reference compounds (e.g., MDL-100,907 for 5-HT2A) to validate assay conditions .
- For behavioral studies : Employ randomized, blinded designs with vehicle and positive controls (e.g., clozapine) to minimize bias. Measure dose-dependent effects on PPI, locomotor activity, and catalepsy .
- For pharmacokinetic optimization : Utilize medicinal chemistry approaches (e.g., scaffold modification, prodrug strategies) to enhance metabolic stability. Validate improvements via LC-MS/MS plasma analysis and brain-to-plasma ratio calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
